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Compound of Interest

Compound Name:
3-bromo-4-nitro-1H-pyrrolo[2,3-

c]pyridine

Cat. No.: B11762968 Get Quote

Introduction: The Scaffold's Strategic Value
In medicinal chemistry, 4-nitro-6-azaindole (1H-pyrrolo[2,3-c]pyridine, 4-nitro-) serves as a

high-value precursor to 4-amino-6-azaindole derivatives. These derivatives act as potent

bioisosteres of adenine, enabling them to bind effectively to the ATP-binding hinge region of

kinases (e.g., JAK, MPS1, c-Met).

While the parent 6-azaindole is electron-deficient due to the pyridine nitrogen (N6), the

introduction of a nitro group at C4 creates a unique electronic "push-pull" system. This

significantly alters the reactivity profile, deactivating the pyrrole ring toward electrophilic

substitution while activating the scaffold for specific nucleophilic and reduction-based

transformations.

Electronic Structure & Reactivity Profile
N1 (Pyrrole Nitrogen): Highly acidic (pKa ~12-13) due to electron withdrawal by the pyridine

ring and the C4-nitro group. Readily deprotonated for alkylation.

C4-Nitro Group: The primary "handle." It strongly deactivates the ring toward electrophilic

attack (e.g., at C3) but serves as a latent amine.

C2 Position: The most acidic C-H bond. Susceptible to lithiation (with N1 protection) or

transition-metal-catalyzed C-H activation.
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C3 Position: Deactivated. Standard electrophilic halogenation (e.g., NIS) is sluggish

compared to the non-nitrated parent, often requiring N1-activation or post-reduction

functionalization.

Core Functionalization Modules
The functionalization of 4-nitro-6-azaindole is best approached through a modular workflow:

Protection

Core Modification

Nitro Reduction

Late-Stage Diversification.

Module 1: N1-Functionalization (The Anchor)
Before manipulating the nitro group, the N1 position must often be capped to control solubility

and prevent catalyst poisoning.

Alkylation: Due to the enhanced acidity of N1H, weak bases (

,

) in polar aprotic solvents (DMF, DMSO) are sufficient.

Expert Insight: Avoid strong bases like NaH unless necessary, as they can lead to

oxidative degradation of the electron-deficient ring.

Arylation: Copper-catalyzed Chan-Lam coupling or Palladium-catalyzed Buchwald-Hartwig

amination.

Protection: For transient protection during C-H activation, the SEM (2-

(Trimethylsilyl)ethoxymethyl) or Boc groups are preferred. SEM is stable to the reducing

conditions required for the nitro group.

Module 2: C-H Activation (C2 & C3)
Direct functionalization of the C-H bonds avoids pre-functionalized starting materials.
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C2-Arylation (Pd/Rh Catalysis): The C4-nitro group directs acidity to C2. Palladium-catalyzed

direct arylation (using

and phosphine ligands) is viable.

C3-Halogenation: While the nitro group deactivates C3, iodination can still be achieved using

NIS (N-iodosuccinimide) in DMF at elevated temperatures. The resulting C3-iodide is a pivot

point for Suzuki-Miyaura couplings.

Module 3: The Nitro Handle (Reduction &
Transformation)
This is the critical step for converting the scaffold into a kinase inhibitor.

Catalytic Hydrogenation (

, Pd/C): The standard method. High yields, but incompatible with C3-halogens
(hydrodehalogenation risk).

Dissolving Metal Reduction (Fe/AcOH or Zn/NH4Cl): The preferred method when sensitive

functional groups (alkenes, halogens) are present. Iron powder in acetic acid is robust and

scalable.

Transfer Hydrogenation: Hydrazine hydrate with Raney Nickel is excellent for avoiding over-

reduction.

Module 4: Vicarious Nucleophilic Substitution (VNS)
A specialized technique for introducing alkyl groups at C5 or C7. The strong electron-

withdrawing nature of the 4-nitro group allows carbanions bearing a leaving group (e.g.,

chloromethyl phenyl sulfone) to attack the ring, followed by elimination, effectively replacing a

hydride with an alkyl group.

Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways starting from 4-nitro-6-

azaindole.
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Caption: Strategic workflow for converting 4-nitro-6-azaindole into bioactive kinase inhibitors,

highlighting protection, reduction, and diversification steps.

Detailed Experimental Protocols
Protocol A: N1-Alkylation (General Procedure)
Objective: Install an R-group at N1 to modulate solubility and potency.

Setup: Charge a flame-dried round-bottom flask with 4-nitro-6-azaindole (1.0 equiv) and

anhydrous DMF (0.1 M concentration).

Deprotonation: Add

(2.0 equiv) in one portion. Stir at room temperature for 30 minutes. The solution will typically
turn deep yellow/orange due to the nitronate anion.

Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

Reaction: Stir at RT (for primary halides) or 60°C (for secondary halides) for 4–16 hours.

Monitor by LCMS.

Workup: Pour into ice-water. If solid precipitates, filter and wash with water. If oil forms,

extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

, and concentrate.
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Protocol B: Chemoselective Nitro Reduction (Fe/AcOH)
Objective: Reduce the nitro group to an amine without dehalogenating other sites.

Setup: Dissolve N1-substituted-4-nitro-6-azaindole (1.0 equiv) in Ethanol/Acetic Acid (4:1

ratio).

Activation: Add Iron powder (5.0 equiv, <10 micron particle size preferred).

Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours.

Checkpoint: The reaction mixture will turn from yellow to a dark sludge. LCMS should

show complete consumption of starting material (

) and formation of amine (

or

depending on ionization).

Workup: Cool to RT. Filter through a pad of Celite. Wash the pad with MeOH.

Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated

to remove residual acid.

Purification: Flash chromatography (DCM/MeOH gradient). The amine is often polar and

streak-prone; add 1%

to the eluent.

Quantitative Data Summary: Reduction Methods
The following table compares reduction methods specifically for 4-nitro-6-azaindole derivatives

containing a C3-Iodine atom (a common stress test for chemoselectivity).
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Method Reagents Yield (Amine)
C3-Iodine
Retention

Notes

Catalytic

Hydrogenation
(1 atm), 10%

Pd/C, MeOH
95% < 5%

Rapid

dehalogenation

observed. Avoid

if halogens

present.

Iron Reduction

Fe powder,

AcOH, EtOH,

Reflux

88% > 98%

Excellent

chemoselectivity.

Scalable.

Requires Celite

filtration.

Zinc Reduction
Zn dust,

, MeOH, RT
82% > 95%

Milder than

Fe/AcOH. Good

for acid-sensitive

substrates.

Stannous

Chloride , EtOH, 70°C 75% > 98%

Effective but

generates

difficult tin waste

emulsions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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